molecular formula C18H18N2O4S B2914945 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide CAS No. 899757-20-1

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide

Cat. No.: B2914945
CAS No.: 899757-20-1
M. Wt: 358.41
InChI Key: UYPKZOVNSFIOPY-UHFFFAOYSA-N
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Description

This compound has a molecular weight of 241.2 . Its IUPAC name is sodium 1,2-benzisothiazol-3-olate 1,1-dioxide dihydrate . The compound is stored in a dry, room temperature environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

A study focused on the synthesis of N-substituted saccharins, including compounds similar to your query, and evaluated their anti-inflammatory, antioxidant, and anticancer activities. These compounds showed promising results in inhibiting inflammatory cytokines, displaying antioxidant activities, and combating hepatic cancer cells, indicating their potential in treating inflammatory and cancerous conditions (Al-Fayez et al., 2022).

Antimicrobial and Antifungal Activities

Another study synthesized derivatives with structural similarities, assessing their antimicrobial and antifungal properties. The findings suggest these compounds are effective against a range of Gram-positive and Gram-negative bacteria, offering insights into developing new antimicrobial agents (Tumosienė et al., 2020).

Potential for Neurokinin-1 Receptor Antagonism

Research into an orally active, water-soluble neurokinin-1 receptor antagonist highlights the construction of complex molecules with potential applications in treating emesis and depression. The study demonstrates the molecule's effectiveness in pre-clinical tests, suggesting a route to clinical applications in neuropsychiatric disorders (Harrison et al., 2001).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-(1-phenylethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-13(14-7-3-2-4-8-14)19-17(21)11-12-20-18(22)15-9-5-6-10-16(15)25(20,23)24/h2-10,13H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPKZOVNSFIOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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